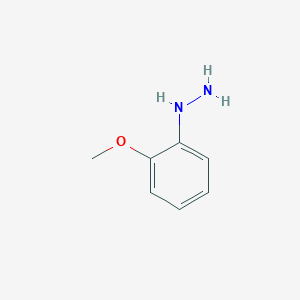

(2-Methoxyphenyl)hydrazine

説明

Contextualization within Hydrazine (B178648) Chemistry

The chemical behavior of (2-Methoxyphenyl)hydrazine is intrinsically linked to its core hydrazine structure. Hydrazines are a class of organic compounds characterized by a nitrogen-nitrogen single bond. This functional group imparts a unique reactivity profile that has been extensively exploited in organic synthesis.

The hydrazine functional group is a cornerstone in the synthesis of a multitude of organic molecules. wikipedia.org Its bifunctional nature, possessing two nucleophilic nitrogen atoms, allows it to be a key precursor for the construction of various heterocyclic compounds. wikipedia.org For instance, hydrazines readily condense with dicarbonyl compounds to form important heterocycles like pyrazoles. wikipedia.org They are also integral to the Wolff-Kishner reduction, a classic organic reaction that converts a carbonyl group into a methylene (B1212753) group via a hydrazone intermediate. wikipedia.orgfiveable.me

Hydrazones, formed by the reaction of hydrazines with aldehydes or ketones, are not only intermediates but also valuable entities in their own right. wikipedia.org They can serve as protecting groups for carbonyl compounds and are pivotal in various carbon-carbon bond-forming reactions. fiveable.mewikipedia.org The versatility of the hydrazine functional group extends to its use in the synthesis of pharmaceuticals, dyes, and other industrially relevant chemicals. wikipedia.orgmdpi.com

The presence of a methoxy (B1213986) group on the phenyl ring of this compound significantly modulates its reactivity. The methoxy group is an electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. libretexts.orgorgosolver.com This electronic effect enhances the nucleophilicity of the hydrazine nitrogen atoms, making the compound more reactive in certain synthetic transformations.

This increased reactivity is particularly relevant in electrophilic aromatic substitution reactions. The electron-rich nature of the phenyl ring facilitates reactions where the ring itself acts as a nucleophile. libretexts.org Furthermore, the position of the methoxy group at the ortho position can introduce steric effects that influence the regioselectivity of its reactions.

Overview of Research Trajectories for this compound

The scientific journey of this compound and its relatives has been marked by continuous advancements in how they are made and used.

The synthesis of arylhydrazines has evolved considerably over time. Early methods often involved the reduction of aryldiazonium salts. More contemporary approaches focus on metal-catalyzed cross-coupling reactions, which offer greater efficiency and substrate scope. researchgate.net For instance, copper-catalyzed and palladium-catalyzed C-N cross-coupling reactions of aryl halides with hydrazine have become powerful tools for the synthesis of arylhydrazines. researchgate.netnih.gov Researchers have also explored metal- and base-free methods, such as the reaction of arylhydrazines with iodine to produce aryl iodides, which can then be further functionalized. acs.org The development of greener synthetic routes, including the use of ultrasound and environmentally benign solvents, is an active area of research. nih.gov

The investigation into the biological properties of this compound and its derivatives has been a fruitful area of research. Hydrazones, which are readily prepared from this compound, have shown a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. researchgate.netresearchgate.netscispace.com

Derivatives of this compound have been specifically investigated for their potential as anticancer agents. nih.govresearchgate.net For example, pyrazole (B372694) derivatives synthesized from methoxyphenyl hydrazides have shown promising antitubercular activity. bohrium.com The ability of the hydrazine moiety to form stable complexes with metal ions is also a key aspect of their biological activity, as these complexes can exhibit enhanced therapeutic properties. researchgate.net

In medicinal chemistry, this compound continues to be a valuable scaffold for the design and synthesis of novel therapeutic agents. smolecule.comnih.gov Its derivatives are being explored for the treatment of a range of diseases, with a significant focus on cancer and infectious diseases. nih.govresearchgate.net The development of hydrazone-based linkers for drug delivery systems is an emerging application, taking advantage of the pH-sensitive nature of the hydrazone bond for targeted drug release. wikipedia.org

In organic synthesis, this compound and other arylhydrazines are increasingly used as versatile arylating agents in cross-coupling reactions, providing a more accessible and environmentally friendly alternative to traditional aryl halides. nih.govchemrevlett.comrsc.org They are employed in the synthesis of complex heterocyclic structures, such as imidazo[1,2-a]pyridines, which are important pharmacophores. rsc.org The generation of aryl radicals from arylhydrazines has also opened up new avenues for carbon-carbon bond formation. acs.org The ongoing development of "click chemistry" reactions involving hydrazine derivatives further expands their utility in creating complex molecular architectures. dokumen.pub

| Property | Description | References |

| CAS Number | 18312-46-4 | smolecule.com |

| Molecular Formula | C7H10N2O | |

| Molecular Weight | 138.17 g/mol | |

| Appearance | Solid | |

| Synonyms | (o-Methoxyphenyl)hydrazine, 2-Hydrazinylanisole |

Structure

3D Structure

特性

IUPAC Name |

(2-methoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-5-3-2-4-6(7)9-8/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGODPVCKFLEVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972886 | |

| Record name | (2-Methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6971-45-5, 57396-67-5 | |

| Record name | (2-Methoxyphenyl)hydrazine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyphenyl)hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Methoxyphenyl Hydrazine

Established Synthetic Routes for (2-Methoxyphenyl)hydrazine

The synthesis of this compound is predominantly achieved through multi-step pathways starting from readily available precursors. These methods are designed to carefully introduce the hydrazine (B178648) functional group onto the methoxy-substituted benzene (B151609) ring.

Direct hydrazination approaches for arylhydrazines, including this compound, are not typically performed by direct substitution onto the aromatic ring. Instead, the synthesis is commonly initiated from the corresponding aniline (B41778) derivative, in this case, o-anisidine (B45086) (2-methoxyaniline). The process involves converting the amino group into a diazonium salt, which is then reduced to the desired hydrazine. chemicalbook.comgoogle.com

The critical step in the synthesis of this compound is the reduction of the intermediate o-methoxybenzenediazonium salt. This transformation is a well-established method for forming the hydrazine moiety. google.com Various reducing agents can be employed for this purpose.

A common method involves the use of sulfites, such as sodium sulfite (B76179) or sodium bisulfite. chemicalbook.com The diazonium salt is treated with a sulfite solution, which reduces the diazonium group to the corresponding hydrazine, often isolated as a sulfite or hydrochloride salt. d-nb.info Another effective reducing agent is stannous chloride (SnCl₂) in a concentrated hydrochloric acid solution. This reagent provides a robust method for the reduction, yielding the target compound, which precipitates as its hydrochloride salt. google.com The reduction of the azo bond in the diazonium intermediate is a key transformation, converting the -N₂⁺ group into the -NHNH₂ functional group of the final product. wikipedia.orgscientificupdate.com

| Step | Reactants | Key Reagents | Typical Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1. Diazotization | o-Anisidine | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Aqueous solution, 0-5 °C | o-Methoxybenzenediazonium chloride |

| 2. Reduction | o-Methoxybenzenediazonium chloride | Sodium Sulfite (Na₂SO₃) / Sodium Bisulfite (NaHSO₃) or Stannous Chloride (SnCl₂) | Controlled pH and temperature (e.g., 60-75 °C for sulfite method) | This compound hydrochloride |

| 3. Isolation | Reaction Mixture | Hydrochloric Acid (for hydrolysis if needed), Base (for neutralization) | Filtration, Neutralization, Extraction | This compound (free base) or its hydrochloride salt |

A synthetic route involving sodium amide and methyl iodide is not a commonly documented or standard method for the preparation of this compound. While sodium amide is a powerful base used in reactions like the Chichibabin amination for synthesizing aminopyridines, its application for the direct synthesis of arylhydrazines from methoxybenzene derivatives is not well-established in the chemical literature. google.comorganic-chemistry.org Similarly, while methyl iodide is a classic alkylating agent, its role in a sodium amide-mediated synthesis of the target compound is not clear from available research. organic-chemistry.org Therefore, this specific pathway is not considered an established synthetic route for this compound.

The traditional batch synthesis of phenylhydrazines, which involves diazotization, presents safety and efficiency challenges, particularly on an industrial scale. ntu.edu.sg The diazotization step can be highly exothermic and the diazonium salt intermediates can be unstable. Continuous flow synthesis offers a safer, more efficient, and scalable alternative to traditional batch processes. google.com

Key advantages of using continuous flow technology for synthesizing this compound include:

Enhanced Safety: The small reactor volumes inherent to flow chemistry minimize the accumulation of hazardous diazonium intermediates, significantly reducing the risk of uncontrolled exothermic reactions.

Improved Heat and Mass Transfer: Microreactors provide superior heat and mass transfer compared to large batch vessels, allowing for precise temperature control and more efficient reactions. google.com

Increased Efficiency: Flow processes can significantly reduce reaction times, often from hours to minutes, leading to higher productivity.

Scalability: Scaling up production in a flow system is typically achieved by running the process for a longer duration or by using multiple reactors in parallel ("scaling-out"), which is often more straightforward than transitioning from a lab-scale flask to a large industrial reactor.

Patents have described integrated continuous flow processes where diazotization, reduction, and acid hydrolysis/salification are performed in a series of connected reactors, enabling the production of substituted phenylhydrazines, including this compound, in a highly efficient manner. ntu.edu.sg

Chemical Reactivity and Transformation Mechanisms

This compound exhibits reactivity characteristic of the hydrazine functional group, most notably its ability to act as a potent nucleophile.

This compound readily reacts with aldehydes and ketones in a condensation reaction to form the corresponding (2-methoxyphenyl)hydrazones. This reaction is a cornerstone of hydrazine chemistry and is widely used in organic synthesis. organic-chemistry.org

The mechanism proceeds via a two-step process:

Nucleophilic Addition: The terminal nitrogen atom of the hydrazine, which is the more nucleophilic site, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.

Dehydration: The carbinolamine intermediate is typically unstable and undergoes dehydration (loss of a water molecule) to form a stable carbon-nitrogen double bond (C=N), resulting in the final hydrazone product. The reaction is often catalyzed by a small amount of acid, which facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, and also aids in the final dehydration step. organic-chemistry.org

This reaction is highly versatile and serves as a reliable method for derivatizing carbonyl compounds and synthesizing a wide range of hydrazone structures, which are themselves valuable intermediates in the synthesis of other compounds, such as indoles via the Fischer indole (B1671886) synthesis.

| Carbonyl Compound (Reactant) | Structure of Carbonyl Compound | Product Name |

|---|---|---|

| Benzaldehyde (B42025) | C₆H₅CHO | Benzaldehyde (2-methoxyphenyl)hydrazone |

| Acetone | CH₃COCH₃ | Acetone (2-methoxyphenyl)hydrazone |

| Cyclohexanone | C₆H₁₀O | Cyclohexanone (2-methoxyphenyl)hydrazone |

| 4-Nitrobenzaldehyde | O₂NC₆H₄CHO | 4-Nitrobenzaldehyde (2-methoxyphenyl)hydrazone |

| Acetophenone | C₆H₅COCH₃ | Acetophenone (2-methoxyphenyl)hydrazone |

Reduction Reactions Leading to Corresponding Amines (e.g., 2-Methoxyaniline)

The reduction of the hydrazine moiety in this compound or its derivatives leads to the formation of the corresponding amines. A key product of this reduction is 2-methoxyaniline, a valuable intermediate in the synthesis of pharmaceuticals and dyes.

A combination of titanium(IV) chloride and sodium borohydride (B1222165) is an effective reagent system for the reduction of various functional groups, including the cleavage of the N-N bond in hydrazines. semopenalex.orgnih.gov While specific examples for this compound are not prevalent in the immediate literature, the general reactivity of this system with hydrazines suggests its applicability.

The proposed mechanism involves the coordination of the titanium species to the hydrazine, followed by hydride transfer from sodium borohydride, leading to the cleavage of the nitrogen-nitrogen bond and, after workup, the formation of 2-methoxyaniline and ammonia (B1221849). This method is often favored for its relative mildness and high efficiency. researchgate.netsci-hub.sevt.edu

| Hydrazine Derivative | Reducing Agent | Product |

| This compound | Titanium(IV) chloride / Sodium Borohydride | 2-Methoxyaniline |

Oxidation Reactions Yielding Nitrogen-Containing Heterocycles and Azo Compounds

The oxidation of arylhydrazines like this compound can lead to a variety of products, including azo compounds and nitrogen-containing heterocycles. The outcome of the reaction is highly dependent on the oxidizing agent used and the reaction conditions.

The oxidation of hydrazines is a common method for the synthesis of azo compounds, where the N-N single bond is converted to a N=N double bond. acs.orgorganic-chemistry.org

Hydrogen Peroxide: Hydrogen peroxide can be used as an oxidizing agent for hydrazines, often in the presence of a metal catalyst. researchgate.netdtic.milmdpi.comrsc.org The reaction can proceed to form azo compounds. The oxidation of this compound with hydrogen peroxide would be expected to yield 1,2-bis(2-methoxyphenyl)diazene.

Potassium Permanganate (B83412): Potassium permanganate is a strong oxidizing agent that can also be employed for the oxidation of hydrazines. quora.comnitrkl.ac.inyoutube.comnih.gov The reaction of secondary amines with potassium permanganate can lead to the formation of tetra-alkyl hydrazines through dehydrogenation. quora.com In the case of this compound, oxidation with potassium permanganate could potentially lead to the formation of the corresponding azo compound. However, due to the strength of potassium permanganate, over-oxidation to other products is also possible, and the reaction conditions must be carefully controlled.

| Starting Material | Oxidizing Agent | Potential Product |

| This compound | Hydrogen Peroxide | 1,2-bis(2-methoxyphenyl)diazene |

| This compound | Potassium Permanganate | 1,2-bis(2-methoxyphenyl)diazene |

Nucleophilic Substitution Reactions

Hydrazines can undergo nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides. For instance, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine proceeds via an uncatalyzed substitution where the formation of a zwitterionic intermediate is the rate-determining step in solvents like methanol, acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO). semanticscholar.org In the context of this compound, a similar reaction would be expected to occur, yielding N-(2,4-dinitrophenyl)-N'-(2-methoxyphenyl)hydrazine. The rate of such a reaction would be influenced by the electron-donating nature of the methoxy (B1213986) group, which could modulate the nucleophilicity of the hydrazine.

Another relevant class of reactions is nucleophilic acyl substitution. The hydrazinolysis of esters, such as 2,4-dinitrophenyl acetate (B1210297) in methanol, has been shown to proceed through acyl-oxygen scission via a concerted mechanism. semanticscholar.org this compound would react similarly with acylating agents to form the corresponding hydrazides.

Cyclization Reactions

Cyclization reactions are fundamental to the synthesis of various heterocyclic compounds from this compound. These reactions typically involve the reaction of the hydrazine with a bifunctional electrophile, leading to the formation of a new ring system.

The synthesis of pyrazoles through the condensation of hydrazines with 1,3-dicarbonyl compounds is a well-established and widely used method, often referred to as the Knorr pyrazole (B372694) synthesis. jk-sci.comnih.govmdpi.com This reaction provides a direct route to polysubstituted pyrazoles. nih.gov The reaction of this compound with a 1,3-diketone would be expected to yield a mixture of two regioisomeric pyrazoles, with the regioselectivity being dependent on the steric and electronic nature of the substituents on the diketone. nih.gov

For example, the reaction of an arylhydrazine with a fluorinated β-diketone like CF₃COCH₂COR can produce a variety of 3-, 5-, and 3,5-trifluoromethylpyrazoles. cdnsciencepub.com The reaction conditions, such as the solvent and the presence of an acid catalyst, can significantly influence the reaction rate and the regioselectivity of the products. nih.gov The use of aprotic dipolar solvents in the presence of an acid has been shown to improve yields and regioselectivity in the synthesis of 1-arylpyrazoles. nih.gov

Table 1: Examples of Pyrazole Synthesis from Hydrazines and 1,3-Dicarbonyl Compounds

| Hydrazine Reactant | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Product(s) | Yield | Reference |

| Phenylhydrazine (B124118) | Ethyl acetoacetate | nano-ZnO | 1,3,5-substituted pyrazole | 95% | nih.gov |

| Phenylhydrazine | 2-(Trifluoromethyl)-1,3-diketone | Ethanol | 1,3,4,5-substituted pyrazole | 63% | nih.govnih.gov |

| Arylhydrazine hydrochloride | 4,4,4-Trifluoro-1-arylbutan-1,3-dione | N,N-Dimethylacetamide / HCl | Two regioisomeric pyrazoles | 74-77% | nih.gov |

The mechanism of the Knorr pyrazole synthesis involves the initial reaction of one of the nitrogen atoms of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. jk-sci.com This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the aromatic pyrazole ring. researchgate.net

The reaction pathway can be summarized in the following steps:

Nucleophilic attack: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

Formation of a carbinolamine intermediate: This initial attack forms a transient carbinolamine.

Dehydration to form a hydrazone: The carbinolamine dehydrates to form a hydrazone.

Intramolecular cyclization: The second nitrogen atom of the hydrazine attacks the second carbonyl group in an intramolecular fashion.

Second dehydration: The resulting cyclic intermediate undergoes a final dehydration step to yield the stable pyrazole ring. researchgate.net

The regioselectivity of the reaction is determined by which carbonyl group is attacked first by the hydrazine. This is influenced by the electronic and steric environment of the carbonyl groups. researchgate.net

This compound can serve as a precursor for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. A common synthetic route involves the reaction of a hydrazide with a suitable cyclizing agent. nih.gov Therefore, this compound would first be acylated to form the corresponding N'-(2-methoxyphenyl)hydrazide. This hydrazide can then undergo cyclodehydration to form the 1,3,4-oxadiazole ring.

Various reagents can be employed for the cyclodehydration step, including phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. nih.gov An alternative approach involves the oxidative cyclization of N-acylhydrazones, which can be formed by the condensation of the hydrazide with an aldehyde. openmedicinalchemistryjournal.com Another method is the reaction of hydrazides with isothiocyanates to form thiosemicarbazides, followed by cyclodesulfurization. luxembourg-bio.com

Table 2: Reagents for the Synthesis of 1,3,4-Oxadiazoles from Hydrazides

| Starting Material | Reagent(s) | Product Type | Reference |

| Acylhydrazides and Aldehydes | Sodium bisulfate | 2,5-Disubstituted-1,3,4-oxadiazole | openmedicinalchemistryjournal.com |

| 1,2-Diacylhydrazines | XtalFluor-E | 1,3,4-Oxadiazole | openmedicinalchemistryjournal.com |

| Hydrazides and Isothiocyanates | TBTU, DIEA | 2-Amino-1,3,4-oxadiazole | luxembourg-bio.com |

| Aroyl hydrazones | Cationic Fe(III)/TEMPO, O₂ | 2,5-Disubstituted 1,3,4-oxadiazole | organic-chemistry.org |

The Fischer indole synthesis is a classic method for preparing indoles by heating a phenylhydrazone with an acid catalyst. nih.gov The reaction involves a researchgate.netresearchgate.net-sigmatropic rearrangement of the enamine tautomer of the hydrazone.

A study on the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone, derived from this compound and ethyl pyruvate, revealed an unusual reaction pathway. nih.govsigmaaldrich.comnih.gov

When ethyl pyruvate 2-methoxyphenylhydrazone was treated with HCl in ethanol, the expected product, ethyl 7-methoxyindole-2-carboxylate, was formed in a smaller amount. The major product was identified as ethyl 6-chloroindole-2-carboxylate, an abnormal product. nih.govsigmaaldrich.com This abnormal reaction is the result of cyclization occurring at the C-6 position, which is on the same side as the methoxy substituent on the benzene ring of the phenylhydrazone. nih.gov This type of cyclization is not typically observed in Fischer indole synthesis.

The proposed mechanism for this abnormal reaction involves the initial steps of the standard Fischer indole synthesis, leading to an intermediate that can undergo cyclization at either the C-2 or C-6 position of the phenyl ring. The presence of the methoxy group at the C-2 position appears to direct the cyclization towards the C-6 position, leading to the formation of the abnormal product. The subsequent loss of the methoxy group and incorporation of a chlorine atom from the reaction medium results in the final product. nih.gov

Table 3: Products of Fischer Indole Synthesis of Ethyl Pyruvate 2-Methoxyphenylhydrazone

| Reactant | Catalyst/Solvent | Normal Product | Abnormal Product | Reference |

| Ethyl pyruvate 2-methoxyphenylhydrazone | HCl/EtOH | Ethyl 7-methoxyindole-2-carboxylate | Ethyl 6-chloroindole-2-carboxylate | nih.govsigmaaldrich.com |

Fischer Indolization and Abnormal Reaction Pathways

Thiosemicarbazone and Thiosemicarbazide (B42300) Formation

This compound serves as a key starting material in the synthesis of more complex molecules, including thiosemicarbazides and thiosemicarbazones. These compounds are of significant interest in medicinal and synthetic chemistry. nih.govchemmethod.com The formation of these derivatives typically proceeds through a two-step pathway: first, the synthesis of a substituted thiosemicarbazide from the parent hydrazine, followed by a condensation reaction to yield the final thiosemicarbazone.

The synthesis of thiosemicarbazides and their subsequent conversion to thiosemicarbazones are fundamentally based on nucleophilic substitution and addition-elimination reactions. Thiosemicarbazides are potent intermediates for the synthesis of various bioactive materials and are extensively used in medicinal chemistry. nih.gov They can be considered derivatives of thiourea (B124793) and are crucial for preparing target thiosemicarbazones.

The formation of a 4-substituted thiosemicarbazide, such as 4-(2-methoxyphenyl)thiosemicarbazide, is efficiently achieved through the reaction of this compound with a suitable isothiocyanate. In this reaction, the terminal nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (–N=C=S). This nucleophilic addition results in the formation of the corresponding substituted thiosemicarbazide. This method is a common and versatile route for creating N,N-disubstituted thioureas from hydrazide precursors. nih.gov

Alternatively, the parent (unsubstituted) thiosemicarbazide is often synthesized using hydrazine hydrate (B1144303). A widely used industrial method involves the reaction of hydrazine hydrate with ammonium (B1175870) thiocyanate (B1210189) to produce hydrazine thiocyanate, which is then converted to thiosemicarbazide by heating. google.com This process highlights the role of hydrazine monohydrate (a common form of hydrazine hydrate) as a fundamental building block for the thiosemicarbazide scaffold.

Once the substituted thiosemicarbazide, in this case, 4-(2-methoxyphenyl)thiosemicarbazide, has been synthesized, it can be converted into a thiosemicarbazone. This is achieved through a condensation reaction with an aldehyde or ketone. nih.gov The reaction mechanism involves the nucleophilic attack of the primary amino group (-NH2) of the thiosemicarbazide on the carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, which results in the formation of a carbon-nitrogen double bond (an imine), yielding the final thiosemicarbazone product. nih.gov

The table below details research findings for a representative synthesis of a thiosemicarbazone, illustrating the typical reactants, conditions, and outcomes of the condensation step.

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Substituted Thiosemicarbazide (1.0 mmol) | Benzaldehyde Derivative (1.0 mmol) | Methanol (30 mL) | Stirred at room temperature for 24 h | Corresponding Thiosemicarbazone | 30-82% | nih.gov |

| 4-methoxyphenyl-3-thiosemicarbazide (2 mmol) | 2-nitro cinnamaldehyde (B126680) (2 mmol) | Absolute Ethanol (20 mL) with Acetic Acid (0.5 mL) | Stirred at reflux temperature for 3 h | (E)-4-(4-methoxyphenyl)-1-((E)-3(2nitrophenyl) allylidene) thiosemicarbazide | 90% | lew.ro |

| Thiosemicarbazide | 4-formylantipyrine | Solid-state reaction via ball-milling | Room temperature | 4-Formylantipyrine thiosemicarbazone | 100% | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 2 Methoxyphenyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule and their connectivity. In the case of (2-Methoxyphenyl)hydrazine and its derivatives, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic, methoxy (B1213986), and hydrazine (B178648) protons.

The aromatic protons of the (2-methoxyphenyl) group typically appear as a complex multiplet in the region of approximately 6.8-7.2 ppm. The substitution pattern on the benzene (B151609) ring influences the precise chemical shifts and coupling patterns. The methoxy group (–OCH₃) protons characteristically present as a sharp singlet at around 3.8 ppm. The protons of the hydrazine moiety (–NHNH₂) give rise to signals that can vary in chemical shift and appearance depending on the solvent, concentration, and temperature, and they are often observed as broad singlets.

In derivatives such as Schiff bases formed from this compound, new characteristic signals appear. For example, the imine proton (–N=CH–) in such derivatives is typically observed as a singlet in the δ 8.25–8.85 ppm range. mdpi.com

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Moieties

| Proton Type | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | Ar–H | 6.8 - 7.2 | Multiplet |

| Methoxy Protons | –OCH₃ | ~ 3.8 | Singlet |

| Hydrazine Protons | –NHNH₂ | Variable | Broad Singlet |

| Imine Proton (in derivatives) | –N=CH– | 8.25 - 8.85 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the carbon framework.

For this compound and its derivatives, the ¹³C NMR spectrum shows characteristic peaks for the aromatic and methoxy carbons. The carbon atom of the methoxy group (–OCH₃) typically resonates at approximately 55 ppm. researchgate.net The aromatic carbons produce signals in the downfield region, generally between 110 and 160 ppm. The carbon atom directly attached to the oxygen of the methoxy group is significantly deshielded and appears at the lower end of this range, often around 160 ppm. researchgate.net The carbon attached to the hydrazine group also has a characteristic chemical shift in the aromatic region. In hydrazone derivatives, the imine carbon (–N=C–) signal can be found further downfield, in the range of 157–163 ppm. mdpi.com

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Moieties

| Carbon Type | Functional Group | Typical Chemical Shift (δ, ppm) |

| Methoxy Carbon | –OCH₃ | ~ 55 |

| Aromatic Carbons | Ar–C | 110 - 150 |

| Oxy-aryl Carbon | Ar–O | ~ 160 |

| Imine Carbon (in derivatives) | –N=C– | 157 - 163 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and determining the detailed connectivity and spatial relationships between atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached heteronuclei, typically ¹³C. creative-biostructure.com It is invaluable for assigning which proton signal corresponds to which carbon signal in the molecular structure. For instance, the singlet from the methoxy protons at ~3.8 ppm would show a correlation to the methoxy carbon signal at ~55 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two to four bonds (long-range couplings). creative-biostructure.com This technique is crucial for piecing together the molecular skeleton by connecting different functional groups. For example, HMBC can show a correlation from the methoxy protons to the aromatic carbon to which the –OCH₃ group is attached, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, even if they are not directly connected through bonds. creative-biostructure.com This is particularly useful for determining stereochemistry and conformation. In derivatives of this compound, such as hydrazones, NOESY can confirm the geometric isomer (E/Z configuration) around the C=N double bond. A cross-peak between the imine proton and a nearby proton on the hydrazine portion of the molecule can confirm a specific spatial arrangement. ulima.edu.pe For example, the observation of a NOESY correlation between the imine (HC=N) and hydrazone (=N-NH) protons has been used to confirm the presence of the E configurational isomer in related structures. ulima.edu.pe

Table 3: Application of 2D NMR Techniques for this compound Derivatives

| 2D NMR Technique | Purpose | Example Application |

| HSQC | Identifies direct ¹H–¹³C correlations (one bond). creative-biostructure.com | Correlating aromatic proton signals to their respective aromatic carbon signals. |

| HMBC | Identifies long-range ¹H–¹³C correlations (2-4 bonds). creative-biostructure.com | Confirming the connection of the methoxy group to the phenyl ring by observing a correlation from the –OCH₃ protons to the C–O aromatic carbon. |

| NOESY | Identifies through-space proximity of protons (<5 Å). creative-biostructure.com | Determining the E/Z geometry of hydrazone derivatives by observing spatial correlations between the imine proton and other nearby protons. ulima.edu.pe |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. chemrxiv.org It typically generates ions with little to no fragmentation, making it ideal for confirming the molecular weight of a compound. chemrxiv.org In positive ion mode, ESI-MS analysis of this compound (Molecular Weight: 138.17 g/mol ) would be expected to produce a prominent protonated molecular ion [M+H]⁺ at an m/z value of approximately 139.18. This technique has been successfully used to characterize various derivatives of this compound, confirming their expected molecular weights. ulima.edu.pe

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds that have the same nominal mass but different elemental compositions. HRMS analysis of derivatives of this compound has been used to confirm their proposed structures by matching the experimentally measured exact mass with the theoretically calculated mass for the expected molecular formula. mdpi.commdpi.com

Table 4: Example of HRMS Data for a Derivative Compound

| Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Difference (ppm) |

| C₂₈H₂₆FN₂O₅⁺ | 489.1820 | 489.1821 | 0.2 |

Data is illustrative and based on a published analysis of a complex hydrazone derivative. mdpi.com

Identification of Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. In electron impact mass spectrometry (EI-MS), the this compound molecule undergoes characteristic fragmentation. The molecular ion peak [M]⁺ is observed, corresponding to its molecular weight.

The fragmentation pathways are largely dictated by the stability of the resulting ions. Common fragmentation patterns involve the cleavage of the N-N bond and the loss of neutral fragments from the methoxyphenyl group. For the related compound (4-Methoxyphenyl)hydrazine, a prominent fragmentation pathway involves the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of the amino group (NH₂), resulting in a peak at m/z 123. Another key fragmentation involves the cleavage of the N-N bond.

A proposed fragmentation pathway for this compound would likely involve initial loss of the amino group (•NH₂) to form a stable methoxyphenyl radical cation, or cleavage of the N-N bond. Further fragmentation of the methoxyphenyl ring would then occur. High-resolution mass spectrometry (HRMS) provides the exact mass of the ions, which is invaluable for confirming the elemental composition of the fragments.

Table 1: Prominent Peaks in the Mass Spectrum of a Methoxyphenylhydrazine Isomer

| m/z | Proposed Fragment |

|---|---|

| 138 | [M]⁺ (Molecular Ion) |

| 123 | [M - CH₃ - NH₂]⁺ |

| 108 | [M - N₂H₂]⁺ or [M - CH₃ - NH₂ - CH₃]⁺ |

Note: This table is illustrative and based on general fragmentation patterns of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to specific vibrational modes of the molecule.

The N-H stretching vibrations of the primary amine (-NH₂) in the hydrazine moiety typically appear as two distinct bands in the 3200–3400 cm⁻¹ region. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C-O stretching of the methoxy group and C-N stretching vibrations also produce characteristic bands. For hydrazone derivatives, the imine group (-HC=N-) shows a strong peak in the region of 1625–1630 cm⁻¹. nih.gov

In the IR spectrum of this compound hydrochloride, characteristic peaks are observed, though the presence of the hydrochloride salt can shift the positions of the amine-related bands. chemicalbook.com For substituted hydrazines like methylhydrazine, a complete vibrational analysis has been performed, assigning bands for N-H stretching, bending, wagging, and twisting, as well as C-H stretching and bending modes. aip.org Similarly, for unsymmetrical dimethyl hydrazine, all 30 vibrational modes have been assigned. aip.org For azines, which are condensation products of hydrazine, the C=N stretching frequency is a key identifier and is observed around 1600 cm⁻¹. ijsdr.org

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3400 - 3200 | N-H | Stretching (asymmetric and symmetric) |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2960 - 2850 | Aliphatic C-H (in -OCH₃) | Stretching |

| 1600 - 1450 | Aromatic C=C | Stretching |

| 1250 - 1200 | Aryl C-O | Stretching (asymmetric) |

| 1050 - 1000 | Aryl C-O | Stretching (symmetric) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Absorption Characteristics of Hydrazine Derivatives (250–300 nm range)

Hydrazine and its derivatives exhibit characteristic absorption bands in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. These absorptions are due to electronic transitions within the molecule. For this compound, the presence of the aromatic ring and the hydrazine moiety results in absorption bands typically in the 250–300 nm range. The methoxy substituent on the phenyl ring can influence the position and intensity of these absorption bands. For (4-Methoxyphenyl)hydrazine hydrochloride, UV-Vis spectral data is available. nih.gov

Quantitative Analysis using Redox Reactions

Spectrophotometric methods are widely used for the quantitative analysis of hydrazine and its derivatives. cdc.gov Many of these methods are based on redox reactions where hydrazine acts as a reducing agent. One such method involves the oxidation of hydrazine to nitrogen by a known excess of bromine. The unreacted bromine is then determined spectrophotometrically using a dye like methyl red. niscpr.res.insemanticscholar.org

Another approach involves the derivatization of hydrazine to form a colored product that can be quantified. For instance, hydrazine can be reacted with 2,4-dinitrochlorobenzene to form 2,4-dinitrophenylhydrazine, which then condenses with p-dimethylaminobenzaldehyde to produce a yellow-colored product with maximum absorption at 458 nm. nih.govresearchgate.net This method obeys Beer's law in the microgram range and is highly sensitive. nih.govresearchgate.net A similar method involves the reduction of hydrazine to ammonium (B1175870) sulfate, which is then determined based on the Berthelot (indophenol) reaction. asianpubs.org

Application in Optical Sensors

The reactivity of the hydrazine group makes it a target for various optical sensors, including colorimetric and fluorescent probes. rsc.org These sensors are designed to undergo a change in their optical properties, such as color or fluorescence intensity, upon reaction with hydrazine. nih.govnih.gov

Fluorescent probes for hydrazine detection often utilize mechanisms like the Schiff-base reaction or Michael addition. nih.govnih.gov For example, a probe containing an aldehyde group can react with hydrazine to form a hydrazone, leading to a significant change in the fluorescence spectrum. acs.org Some probes are designed for "turn-on" fluorescence, where the fluorescence intensity increases upon binding to hydrazine. acs.org Others operate on a "turn-off" mechanism. nih.gov These sensors have been applied to the detection of hydrazine in various samples, including water and biological systems. rsc.orgnih.govnih.gov The development of next-generation fluorescent probes aims to provide high selectivity and sensitivity for real-time sensing in diverse environments. acs.org

Chromatographic Techniques

Various chromatographic methods are employed for the separation and quantification of this compound and its derivatives. researchgate.net These techniques are essential for analyzing complex mixtures and for purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of hydrazine derivatives. cdc.gov Due to the polar nature of hydrazine, reversed-phase HPLC can be challenging without derivatization. helixchrom.com Derivatization with agents like p-dimethylaminobenzaldehyde or naphthaldehyde converts hydrazine into a less polar, UV-active or fluorescent derivative that can be readily separated and detected. scribd.comnih.gov Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, can also be used for the direct analysis of underivatized hydrazine. helixchrom.com HPLC methods have been developed for the determination of hydrazine in pharmaceutical and environmental samples. scribd.comnih.gov

Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile hydrazine derivatives. cdc.gov Direct analysis of hydrazines by GC can be complicated by their polarity and potential for interaction with the column material, leading to peak tailing. researchgate.net Derivatization is often employed to improve the chromatographic properties and sensitivity of the analysis. cdc.gov When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the compounds. cdc.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of hydrazine derivatives. datapdf.comresearchgate.net Similar to HPLC and GC, derivatization is often used in TLC to visualize the separated compounds. datapdf.com For instance, hydrazine can be reacted with p-dimethylaminobenzaldehyde to form a colored derivative that can be easily detected on the TLC plate. datapdf.com This method is particularly useful for rapid screening and for monitoring the progress of chemical reactions. datapdf.comacs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (4-Methoxyphenyl)hydrazine |

| This compound hydrochloride |

| (4-Methoxyphenyl)hydrazine hydrochloride |

| Hydrazine |

| Methylhydrazine |

| Unsymmetrical dimethyl hydrazine |

| p-dimethylaminobenzaldehyde |

| 2,4-dinitrochlorobenzene |

| 2,4-dinitrophenylhydrazine |

| Bromine |

| Methyl red |

| Ammonium sulfate |

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment and Impurity Resolution

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone analytical technique for assessing the purity and identifying impurities in pharmaceutical intermediates and final products, including this compound and its derivatives. avantorsciences.com This method is favored for its sensitivity, accuracy, and ability to separate compounds with varying polarities. acs.org The purity of this compound hydrochloride is often determined by HPLC, with standards typically requiring a purity of ≥98.0%. researchgate.net

In RP-HPLC, a nonpolar stationary phase, commonly a C18 column, is used with a polar mobile phase. avantorsciences.comgoogle.com The separation of phenylhydrazine (B124118) isomers and related impurities can be challenging due to their similar structures. google.com However, optimized RP-HPLC methods can achieve effective separation and quantification. For instance, a method developed for chlorophenylhydrazine isomers utilized a Waters X-Bridge C18 column, demonstrating the capability to resolve positional isomers and other impurities. google.commdpi.com

The mobile phase in RP-HPLC typically consists of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. avantorsciences.com For the analysis of (4-Methoxyphenyl)hydrazine, a mobile phase containing acetonitrile, water, and phosphoric acid has been successfully employed. acs.org For applications requiring mass spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid. acs.org The choice of mobile phase composition and gradient is crucial for achieving optimal resolution of the main compound from its potential impurities.

The table below illustrates a typical setup for the RP-HPLC analysis of a substituted phenylhydrazine, based on methods for related compounds.

Table 1: Illustrative RP-HPLC Parameters for Phenylhydrazine Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Waters X-Bridge) |

| Mobile Phase | Acetonitrile and Buffer (e.g., sodium perchlorate) |

| pH | Adjusted to 4.8 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | Ambient |

This table is a composite representation based on typical methodologies for related compounds. acs.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique widely used for monitoring the progress of chemical reactions and assessing the purity of compounds such as this compound. semanticscholar.orgmt.comresearchgate.net Its simplicity, low cost, and speed make it an invaluable tool in synthetic organic chemistry. mt.com For reaction monitoring, TLC can quickly determine the consumption of starting materials and the formation of products. nih.gov Aliquots of the reaction mixture are spotted on a TLC plate at different time intervals, allowing for a visual assessment of the reaction's progression. mt.com

The stationary phase in TLC for compounds like this compound is typically silica (B1680970) gel (SiO2), often coated on a glass or aluminum plate. semanticscholar.org The mobile phase, or eluent, is a solvent or a mixture of solvents of varying polarities. The choice of the eluent system is critical for achieving good separation of the components in the mixture. researchgate.net

Spots on the TLC plate are visualized under UV light if the compounds are UV-active. mt.com Alternatively, various chemical stains can be used for visualization. researchgate.net The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter used to identify compounds. researchgate.net

In the context of syntheses involving hydrazine derivatives, TLC is routinely used to monitor the formation of the desired product. researchgate.net For example, in the synthesis of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, TLC was employed to track the reaction progress. researchgate.net

Table 2: General TLC Procedure for Reaction Monitoring

| Step | Description |

|---|---|

| 1. Plate Preparation | A line is drawn with a pencil near the bottom of a silica gel plate, and spots of the starting material, co-spot (starting material and reaction mixture), and reaction mixture are applied. |

| 2. Development | The plate is placed in a sealed chamber containing a suitable mobile phase, ensuring the spots are above the solvent level. |

| 3. Elution | The solvent moves up the plate by capillary action, separating the components of the mixture based on their polarity. |

| 4. Visualization | The plate is dried and observed under a UV lamp, or treated with a staining agent, to visualize the separated spots. |

| 5. Analysis | The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. |

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Dihedral Angles

X-ray crystallographic studies of this compound derivatives reveal important details about their molecular conformation. The planarity of the molecule and the orientation of the substituent groups are key features. In many hydrazine derivatives, the molecule is not entirely planar, with the benzene ring often being twisted out of the plane of the hydrazine moiety.

The dihedral angle between the plane of the phenyl ring and the plane of the hydrazine group is a significant parameter. For example, in (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, the dihedral angle between the two benzene rings is 26.25 (16)°. Variations in these torsion angles are influenced by the nature and position of substituents on the phenyl ring.

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound derivatives is stabilized by a network of intermolecular and intramolecular interactions. Hydrogen bonds are a dominant feature, with the N-H groups of the hydrazine moiety acting as hydrogen bond donors and oxygen or nitrogen atoms serving as acceptors. Intramolecular hydrogen bonds, such as O-H···N interactions, can also be observed, leading to the formation of planar molecular structures.

Table 3: Common Interactions in this compound Derivative Crystals

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | N-H···O, N-H···N, and O-H···N interactions forming chains or networks. |

| π-π Stacking | Interactions between the aromatic rings of neighboring molecules, contributing to crystal stability. |

| C-H···O Interactions | Weak hydrogen bonds that further stabilize the crystal packing. |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves as a crucial check for its purity and to confirm its molecular formula. For this compound and its derivatives, elemental analysis provides the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values based on the expected molecular formula.

For this compound hydrochloride, the molecular formula is C7H11ClN2O. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. Close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. Synthesis of novel derivatives of this compound typically includes elemental analysis as a key characterization step to verify the successful formation of the target molecule.

Table 4: Elemental Composition of this compound Hydrochloride (C7H11ClN2O)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 7 | 84.07 | 48.14 |

| Hydrogen (H) | 1.01 | 11 | 11.11 | 6.36 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 20.30 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 16.05 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 9.16 |

| Total | | | 174.65 | 100.00 |

Thermal Analysis (TGA, DSC) for Stability and Decomposition Pathways

TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition occurs. For N2,N4,N6-tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine (TMAT), a compound containing the methoxyphenyl group, the main degradation step occurs in the range of 350–450 °C. Phenylhydrazine itself is reported to emit highly toxic fumes of nitrogen oxides when heated to decomposition. The thermal decomposition of monomethylhydrazine has been studied in detail, with N-N and C-N bond scissions identified as major reaction paths. acs.org

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing information about phase transitions such as melting and crystallization, as well as exothermic or endothermic decomposition processes. For acetaldehyde (B116499) phenylhydrazone, DSC has been used to study its different crystalline forms and their interconversions.

Based on the behavior of related compounds, the thermal decomposition of this compound likely involves the cleavage of the N-N bond as an initial step, followed by further fragmentation of the resulting radicals. The methoxy group may also influence the decomposition pathway.

Table 5: Expected Thermal Events for this compound

| Thermal Technique | Expected Observation |

|---|---|

| DSC | An endothermic peak corresponding to the melting point, followed by exothermic peaks indicating decomposition. |

| TGA | A significant mass loss corresponding to the decomposition of the molecule, likely occurring at elevated temperatures. |

Computational Chemistry and Theoretical Studies of 2 Methoxyphenyl Hydrazine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules like (2-Methoxyphenyl)hydrazine. It offers a favorable balance between computational cost and accuracy, making it suitable for exploring complex potential energy surfaces and electronic properties. DFT calculations are used to optimize molecular geometries, calculate vibrational frequencies, and determine the energies of reactants, products, and transition states.

DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed modeling of reaction pathways. This involves identifying the lowest energy path from reactants to products, which proceeds through a high-energy transition state. The transition state is a critical point on this pathway, representing the energy barrier that must be overcome for the reaction to occur. mit.educhemrxiv.org

For reactions involving substituted phenylhydrazines, DFT can elucidate mechanisms such as dehydrohalogenation condensation. For instance, studies on the reaction of phenylhydrazine (B124118) with a chlorine-terminated silicon surface have used DFT to compare different reaction pathways, such as whether the resulting HCl molecule binds to the surface-attached species or to another phenylhydrazine molecule in the reaction mixture. researchgate.net While a specific pathway analysis for this compound is not extensively documented, the principles are directly applicable. Computational models would be used to locate the transition state structures for key steps, such as N-N bond cleavage or reactions at the amino group, and calculate the associated activation energies. researchgate.net This data helps predict which reaction pathways are kinetically favorable.

The reactivity of hydrazine (B178648) derivatives is often explored in the context of catalytic cycles, such as in metal-catalyzed cross-coupling reactions or decomposition processes. DFT calculations can predict how a molecule like this compound will interact with a catalyst. For example, in a study of Zn(II) hydrazone complexes, DFT was used to analyze their catalytic activity. mdpi.com Properties like the HOMO-LUMO energy gap, calculated via DFT, correlate with the chemical reactivity and stability of the complex. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com

In the context of this compound, DFT could be used to model its adsorption on a catalytic surface, like iridium, which is known to be an efficient catalyst for hydrazine decomposition. rsc.org Calculations would reveal the preferred binding mode and the electronic interactions between the molecule and the metal surface. Furthermore, by modeling subsequent steps like N-H or N-N bond scission on the catalyst surface, researchers can predict the molecule's susceptibility to catalytic decomposition and identify the most likely reaction intermediates. The electron-donating methoxy (B1213986) group on the phenyl ring would be expected to modulate the electron density on the hydrazine moiety, thereby influencing its interaction with the catalytic center.

The electronic characteristics of a molecule are fundamental to its reactivity. DFT is used to calculate various electronic properties, such as charge distribution and orbital energies. A particularly insightful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.demdpi.com The MEP map helps identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. uni-muenchen.de

For this compound, an MEP map would show regions of negative potential (typically colored red) around the nitrogen atoms of the hydrazine group and the oxygen atom of the methoxy group, indicating their nucleophilic character and ability to act as proton acceptors. mdpi.comresearchgate.net Conversely, positive potential regions (colored blue) would be expected around the hydrogen atoms of the amino group, highlighting their electrophilic character. wolfram.comwalisongo.ac.id This information is crucial for predicting how the molecule will interact with other reactants, solvents, and biological receptors. imist.maimist.ma

| Property | Description | Predicted Characteristic for this compound |

| HOMO | Highest Occupied Molecular Orbital | Localized primarily on the hydrazine moiety and the phenyl ring, indicating these are the primary sites for electron donation. |

| LUMO | Lowest Unoccupied Molecular Orbital | Distributed over the aromatic ring, representing the likely site for accepting electrons. |

| MEP Negative Regions | Electron-rich areas, prone to electrophilic attack. | Expected around the N atoms of the hydrazine group and the O atom of the methoxy group. |

| MEP Positive Regions | Electron-deficient areas, prone to nucleophilic attack. | Expected around the hydrogens of the -NH and -NH2 groups. |

Kinetic Analysis and Rate-Determining Steps

For a reaction involving this compound, theoretical kinetic analysis would begin with the calculation of the Gibbs free energy of activation (ΔG‡) for each elementary step in the proposed mechanism. The step with the highest ΔG‡ is identified as the rate-determining step. acs.org For example, in the decomposition of hydrazine, computational studies have explored the kinetics of various pathways, including H-abstraction and N-N bond cleavage, to determine which processes are faster and which are rate-limiting under different conditions. mdpi.comresearchgate.net The presence of the 2-methoxyphenyl group would influence these kinetics by altering the stability of intermediates and transition states through both steric and electronic effects.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis is the study of the energies of these different conformers and the barriers to rotation between them. nih.gov A comprehensive map of these conformations and their relative energies is known as the conformational energy landscape. nih.gov

For this compound, the key rotatable bonds are the C(aryl)-N bond and the N-N bond. Computational methods can systematically rotate these bonds and calculate the energy at each step to identify stable conformers (energy minima) and the transition states that separate them. nsf.gov The ortho-methoxy group is expected to have a significant impact on the conformational landscape. It can sterically hinder the rotation of the hydrazine group, favoring certain conformations over others. Additionally, non-covalent interactions, such as hydrogen bonding between a hydrazine hydrogen and the methoxy oxygen, could further stabilize specific folded geometries. rsc.org Understanding the preferred conformation is crucial as it can dictate the molecule's reactivity and how it interacts with other molecules. nsf.gov

Influence of Methoxy Substituent on Stability and Decomposition Pathways

The substituents on a hydrazine derivative significantly influence its stability, particularly the strength of the N-N bond. nih.gov The primary decomposition pathway for many hydrazines is the homolytic cleavage of the N-N bond to form two nitrogen-centered radicals. The energy required for this process is the Bond Dissociation Enthalpy (BDE).

Computational studies allow for the precise calculation of N-N BDEs for a wide range of substituted hydrazines. nih.gov The methoxy group (-OCH₃) at the ortho position on the phenyl ring in this compound is expected to influence its stability in several ways.

Electronic Effects : The methoxy group is an electron-donating group through resonance. This donation of electron density into the aromatic ring can affect the electronic character of the C-N bond and, consequently, the attached hydrazine moiety. This electronic effect could potentially stabilize the parent molecule and influence the stability of the resulting radicals upon N-N bond cleavage.

Steric Effects : The physical presence of the methoxy group at the ortho position can cause steric hindrance, potentially weakening the C-N bond or influencing the preferred conformation in a way that affects N-N bond strength. acs.orgacs.org

Intramolecular Interactions : As mentioned, the ortho-methoxy group can participate in intramolecular hydrogen bonding with the hydrazine protons. This interaction would stabilize the ground state of the molecule, thereby increasing the energy required to break the N-N bond and potentially hindering decomposition. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

A thorough search of scholarly articles and chemical databases indicates that no specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies have been published for this compound. QSAR and QSPR studies are crucial in modern drug discovery and materials science for predicting the biological activity and physicochemical properties of chemical compounds, respectively. These models establish a mathematical relationship between the structural or property descriptors of a series of compounds and their activities or properties.

While numerous QSAR and QSPR studies have been conducted on various classes of hydrazine derivatives to explore their potential as therapeutic agents or functional materials, the scientific community has not yet reported such an analysis for this compound itself. Therefore, there are no established models to predict its biological activities or properties based on its structural features.

Advanced Research in Biological and Pharmacological Activities of 2 Methoxyphenyl Hydrazine Derivatives

Anticancer and Antitumor Properties

The quest for novel and effective anticancer agents has led researchers to investigate various synthetic compounds, including derivatives of (2-Methoxyphenyl)hydrazine. These compounds have shown promise by targeting cancer cells through multiple mechanisms, from direct cytotoxicity to the inhibition of pathways essential for tumor survival and growth.

Cytotoxic Effects on Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against a range of human cancer cell lines. Research has demonstrated that these compounds can induce cell death at varying concentrations, indicating their potential as chemotherapeutic agents.

Hydrazone derivatives, in particular, have been a focal point of these studies. For instance, novel 2-arenoxybenzaldehyde N-acyl hydrazone derivatives were tested for their in vitro toxicity against lung (A-549), breast (MDA-MB-231), and prostate (PC-3) cancer cell lines. mdpi.com The results highlighted specific compounds with significant cytotoxic effects, with IC50 values indicating potent activity. mdpi.com For example, hydrazone 1e was most effective against the A-549 cell line with an IC50 of 13.39 μM, while hydrazone 1d showed the highest potency against the PC-3 cell line with an IC50 of 9.38 μM. mdpi.com

Similarly, studies on other related structures have shown dose-dependent anti-proliferative activity. A carbothioamide derivative demonstrated cytotoxicity against the A549 lung cancer cell line with an IC50 value of 45.5 µg/mL. nih.govnih.gov The presence of a methoxy (B1213986) group in flavonoid structures, a related area of study, has also been shown to promote cytotoxic activity in various cancer cell lines by facilitating ligand-protein binding and activating signaling pathways that lead to cell death. mdpi.com

Table 1: Cytotoxic Activity of this compound Derivatives and Related Compounds on Various Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC50 Value |

|---|---|---|

| Hydrazone 1e | A-549 (Lung) | 13.39 µM mdpi.com |

| Hydrazone 1d | PC-3 (Prostate) | 9.38 µM mdpi.com |

| Oxadiazole 2l | MDA-MB-231 (Breast) | 22.73 µM mdpi.com |

Induction of Apoptosis via ROS-Mediated Pathways

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Research indicates that derivatives of this compound can trigger this process, often through pathways involving reactive oxygen species (ROS).

ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. researchgate.net The apoptotic process can be initiated through an intrinsic, or mitochondrial, pathway. researchgate.netmdpi.com This pathway involves the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates caspases—a family of proteases that execute the apoptotic program. researchgate.net

Studies on related pyrazole (B372694) derivatives have shown that they can induce a dose- and time-dependent toxicity in triple-negative breast cancer cells (MDA-MB-468) by promoting the generation of intracellular ROS. nih.gov This accumulation of ROS is associated with the activation of the caspase 3 signaling pathway, ultimately leading to apoptosis. nih.gov This suggests that novel chemotherapeutic agents that regulate intracellular ROS levels represent a promising strategy for inhibiting tumor growth. nih.gov The generation of ROS and nitric oxide (NO) can also lead to the activation of p53, a tumor suppressor protein, resulting in DNA damage within cancer cells. nih.gov

Inhibition of Enzymes and Pathways Involved in Tumor Growth and Metastasis

The progression of cancer is heavily reliant on the activity of specific enzymes and signaling pathways that control cell proliferation, survival, and migration. Derivatives of this compound have been identified as inhibitors of several such key targets.

One notable example is the inhibition of protein kinases like CSNK2A (Casein Kinase 2, alpha subunit) and PIM kinases. A series of 2,6-disubstituted pyrazine (B50134) derivatives featuring a (2-methoxyphenyl)amino group were identified as potent inhibitors of CSNK2A. nih.gov One such analogue demonstrated nanomolar in-cell target engagement for CSNK2A with significant selectivity over PIM3 kinase. nih.gov Since CSNK2A is often elevated in cancer and promotes cell survival and proliferation, its inhibition is a viable anticancer strategy. nih.gov

Furthermore, related chemical structures are known to inhibit other crucial enzymes. Methionine aminopeptidase (B13392206) 2 (MetAP2) is an enzyme targeted by the anti-angiogenic compound fumagillin, and its inhibition has shown activity in oncology models. researchgate.net The inhibition of tubulin polymerization is another anticancer mechanism; certain derivatives can bind to the colchicine (B1669291) binding site on tubulin, blocking the cell cycle in the G2/M phase and inducing apoptosis. nih.gov The structural characteristics of some hydrazine (B178648) derivatives also suggest potential inhibition of cytochrome P450 enzymes, which are critical in metabolism.

Anti-angiogenic and Anti-proliferative Activity Studies

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.govnih.gov Consequently, inhibiting angiogenesis is a key therapeutic strategy in cancer treatment.

A study focusing on a synthesized carbothioamide derivative containing a methoxyphenyl hydrazine moiety evaluated its anti-angiogenic properties using a rat aorta angiogenesis assay. nih.gov The results showed that the compound effectively inhibited the sprouting of blood vessels, demonstrating significant anti-angiogenic activity with an IC50 value of 56.9 µg/mL. nih.govnih.gov

This anti-angiogenic effect is often linked to anti-proliferative activity against endothelial cells. The same study evaluated the compound's effect on Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for forming the lining of blood vessels. nih.gov The derivative managed to inhibit the proliferation of HUVECs in a dose-dependent manner, with an IC50 of 76.3 µg/mL. nih.govnih.gov The study concluded that the compound's significant anti-angiogenic activity may be related to its anti-proliferative effect on HUVECs, potentially attributed to its free radical scavenging activity. nih.govnih.gov

Antimicrobial Properties

In addition to their anticancer potential, derivatives of this compound have been investigated for their ability to combat microbial infections. The rise of antibiotic resistance has created an urgent need for new antimicrobial agents, and these compounds have shown promising results. turkjps.org

Antibacterial Activity

Hydrazone derivatives of this compound have demonstrated notable activity against a spectrum of both Gram-positive and Gram-negative bacteria.

In one study, a series of novel 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzohydrazide-hydrazone derivatives were synthesized and screened for antimicrobial activity. asianpubs.orgresearchgate.net The compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus pyogenes, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. asianpubs.orgresearchgate.net Specific derivatives, such as 6g (with a 4-NO2 substitution) and 6h (with 2-OH, 3-OMe substitutions), exhibited excellent antibacterial activity. asianpubs.orgresearchgate.net Other compounds in the series also displayed good activity. asianpubs.orgresearchgate.net

Hydrazones are a well-established class of compounds with diverse biological applications, including antimicrobial effects. turkjps.orgresearchgate.net The antibacterial efficacy of these derivatives is often attributed to their specific chemical structures, which can be modified to enhance potency. For example, the addition of lipophilic groups like chloro and bromo substituents has been shown to increase antimicrobial activity. turkjps.org Studies on carbon dots synthesized from hydrazine derivatives have also shown potent antibacterial activity against multidrug-resistant bacteria like MRSA, with minimum inhibitory concentrations (MICs) as low as 100 µg/mL. mdpi.com

Table 2: Antibacterial Activity of this compound Derivatives

| Derivative Class/Compound | Bacterial Strain(s) | Observed Activity |

|---|---|---|

| 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzohydrazide-hydrazones (6g , 6h ) | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Excellent asianpubs.orgresearchgate.net |

| 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzohydrazide-hydrazones (6a , 6b , 6f , 6i , 6j ) | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Good asianpubs.orgresearchgate.net |

| Hydrazone derivative 4q | Streptococcus mutans, Staphylococcus aureus | Good (IC50: 30 and 35 µg/mL, respectively) researchgate.net |

Antifungal Activity

Derivatives of this compound have demonstrated notable efficacy against a spectrum of fungal pathogens. The introduction of various substituents onto the parent molecule has led to the discovery of compounds with significant fungistatic and fungicidal properties.

Recent studies have highlighted the potential of hydrazine-based compounds against Candida albicans. For instance, certain hydrazine-based pyrrolidine-2-one derivatives have shown excellent activity against this opportunistic pathogen. nih.gov The structural modifications, such as the addition of electro-donating groups like methoxy, have been observed to modulate the antifungal potency. nih.gov Furthermore, a series of 1,2,3-triazole phenylhydrazone derivatives were synthesized and evaluated for their in vitro antifungal activities against several phytopathogenic fungi, including Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Phytophthora capsici. One particular compound from this series, 5p , exhibited significant and broad-spectrum antifungal activity.

| Compound | Target Fungi | Activity (EC₅₀ µg/mL) |

| Hydrazine-based pyrrolidine-2-one (2a) | Candida albicans | MIC = 9.6 µg/mL |

| Hydrazine-based pyrrolidine-2-one (2b) | Candida albicans | Slightly lower activity than 2a |

| Compound 5p (1,2,3-triazole phenylhydrazone derivative) | Rhizoctania solani | 0.18 |

| Sclerotinia sclerotiorum | 2.28 | |

| Fusarium graminearum | 1.01 | |

| Phytophthora capsici | 1.85 |

Anti-tuberculosis Activity